molecular formula C18H10F3N5O2 B2912177 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1286713-97-0

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2912177
CAS No.: 1286713-97-0
M. Wt: 385.306
InChI Key: GDVFGBFEJMHLOC-UHFFFAOYSA-N
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Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a synthetic organic compound that features a quinoxaline core linked to an oxadiazole ring, with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Quinoxaline-2-Carboxamide: The final step involves coupling the oxadiazole intermediate with quinoxaline-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
  • N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Uniqueness

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for enhancing the metabolic stability, lipophilicity, and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O2/c19-18(20,21)11-7-5-10(6-8-11)16-25-26-17(28-16)24-15(27)14-9-22-12-3-1-2-4-13(12)23-14/h1-9H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFGBFEJMHLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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